3-Acetoxy-4'-trifluorobenzophenone
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Overview
Description
3-Acetoxy-4’-trifluorobenzophenone is a synthetic organic compound with the molecular formula C₁₆H₁₁F₃O₃ and a molecular weight of 308.25 g/mol . It is a derivative of benzophenone, characterized by the presence of an acetoxy group and a trifluoromethyl group on the benzene rings. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetoxy-4’-trifluorobenzophenone can be synthesized through the reaction of 4-trifluorobenzoyl chloride with acetylacetone in the presence of anhydrous potassium carbonate. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and yields the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for 3-Acetoxy-4’-trifluorobenzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4’-trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Acetoxy-4’-trifluorobenzophenone is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in drug development.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-trifluorobenzophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity, making it a potent inhibitor of certain enzymes. The acetoxy group further modulates its chemical properties, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Acetoxy-3’,4’,5’-trifluorobenzophenone: Similar in structure but with additional fluorine atoms on the benzene ring.
4-Acetoxy-4’-trifluorobenzophenone: Differing in the position of the acetoxy group.
3-Hydroxy-4’-trifluorobenzophenone: Contains a hydroxyl group instead of an acetoxy group.
Uniqueness
3-Acetoxy-4’-trifluorobenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both acetoxy and trifluoromethyl groups enhances its reactivity and makes it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)benzoyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-10(20)22-14-4-2-3-12(9-14)15(21)11-5-7-13(8-6-11)16(17,18)19/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBDOSQEZSSTPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641625 |
Source
|
Record name | 3-[4-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-43-1 |
Source
|
Record name | [3-(Acetyloxy)phenyl][4-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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